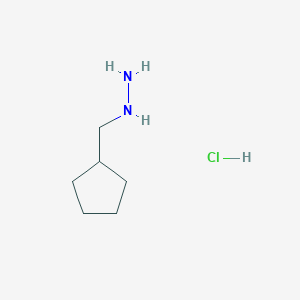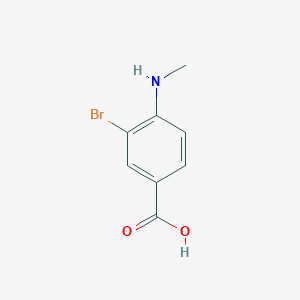![molecular formula C11H13N5O B1520716 2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide CAS No. 1218508-56-5](/img/structure/B1520716.png)
2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide
説明
2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide, commonly referred to as ATPA, is an organic compound that is used in various scientific research applications. ATPA is a derivative of a triazole, a five-membered heterocyclic compound that is capable of forming three covalent bonds with other molecules. ATPA is a versatile compound, with a wide range of applications in synthetic organic chemistry, biochemistry, and pharmacology.
科学的研究の応用
Synthesis Techniques and Chemical Properties
- Microwave-Assisted Synthesis : 1,2,4-Triazole compounds, including derivatives similar to 2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide, have been synthesized using microwave-assisted techniques. This approach is efficient for producing diverse compounds with the 1,2,4-triazole ring, crucial in medicinal and agricultural chemistry (Tan, Lim, & Dolzhenko, 2017).
Biological and Medicinal Applications
- Antibacterial Activity : Some derivatives of 1,2,4-triazole have demonstrated antibacterial properties. For instance, certain compounds synthesized from 3-[(4-methylphenyl)amino]propanehydrazide have shown good antibacterial activity against specific bacterial strains (Tumosienė et al., 2012).
- Antioxidant and Anticancer Activity : Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, structurally related to 2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide, have been found to possess significant antioxidant and anticancer activities. These compounds were more cytotoxic against specific cancer cell lines compared to others (Tumosienė et al., 2020).
- Antimicrobial Properties : Certain 2-(6-methoxy-2-naphthyl)propionamide derivatives have shown significant antibacterial and antifungal activities, indicating potential applications in treating microbial infections (Helal et al., 2013).
Safety And Hazards
The safety and hazards of a compound depend on its specific structure and properties. Without specific information on “2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide”, it’s hard to provide accurate information. However, safety data sheets and other resources should be consulted when handling any chemical compound.
将来の方向性
The future research directions would likely involve further studying the biological activities of this compound, potentially including in vitro and in vivo studies, to better understand its mechanism of action and potential therapeutic uses.
Please note that this is a general analysis based on the structural components of the compound. For a comprehensive analysis of a specific compound, more detailed information or studies would be needed.
特性
IUPAC Name |
2-amino-N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-8(12)11(17)15-9-2-4-10(5-3-9)16-7-13-6-14-16/h2-8H,12H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBKRWIFIYXDBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2C=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



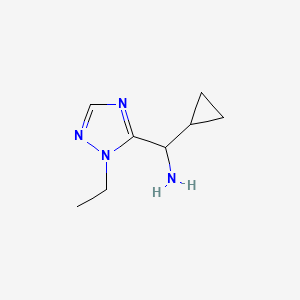
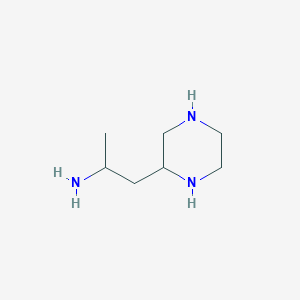
![5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520637.png)
![Tert-butyl 4-[(1-methoxy-3-methyl-1-oxobutan-2-yl)amino]piperidine-1-carboxylate](/img/structure/B1520638.png)


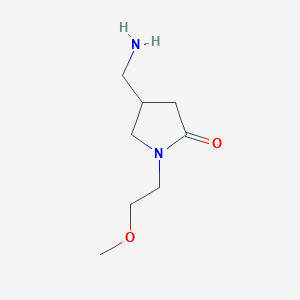
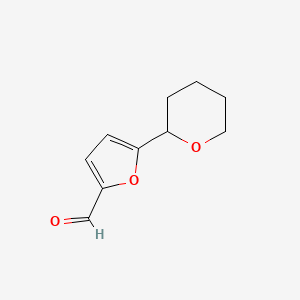
![[(Cyclopropylmethyl)sulfinyl]acetic acid](/img/structure/B1520644.png)

